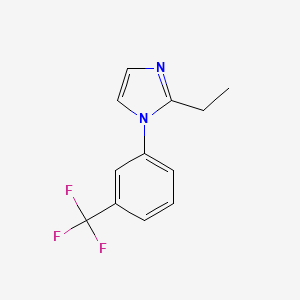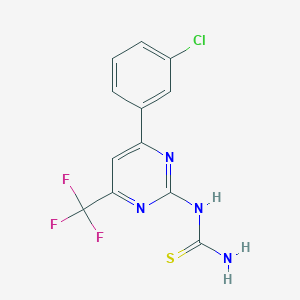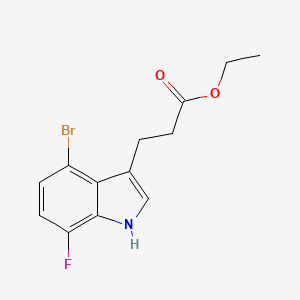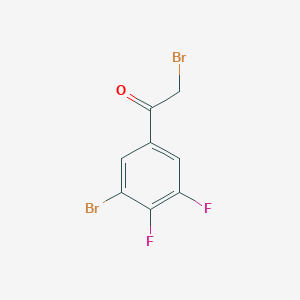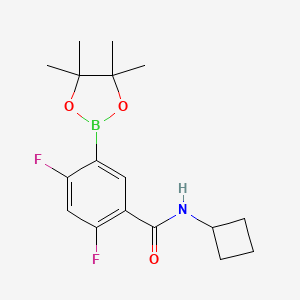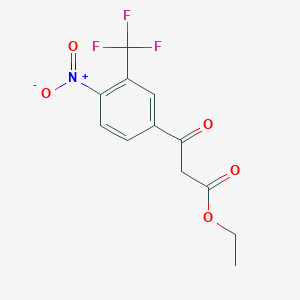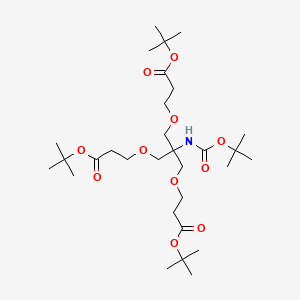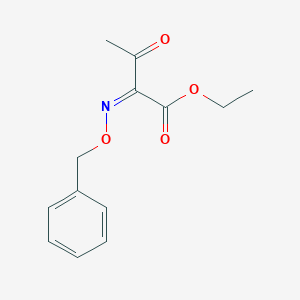
ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate is an organic compound with the molecular formula C13H15NO4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a benzyloxy group attached to an imino and oxobutanoate moiety, making it a versatile intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with benzyl hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via the formation of an intermediate oxime, which then undergoes esterification to yield the final product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ethyl 2-[(benzyloxy)imino]-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 2-[(methoxy)imino]-3-oxobutanoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 2-[(phenoxy)imino]-3-oxobutanoate: Contains a phenoxy group, offering different reactivity and properties.
Uniqueness: The presence of the benzyloxy group in ethyl 2-[(benzyloxy)imino]-3-oxobutanoate imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12- |
Clé InChI |
CEADWDFQIWMXQB-OWBHPGMISA-N |
SMILES isomérique |
CCOC(=O)/C(=N\OCC1=CC=CC=C1)/C(=O)C |
SMILES canonique |
CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


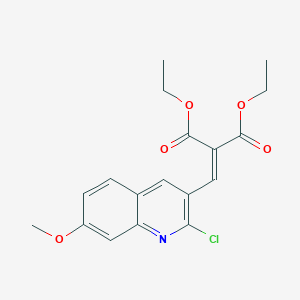
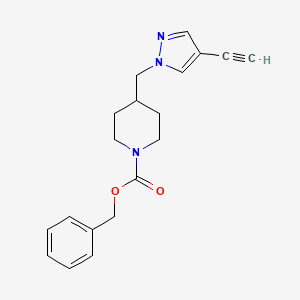
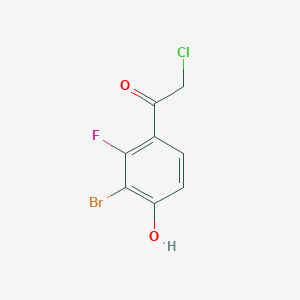
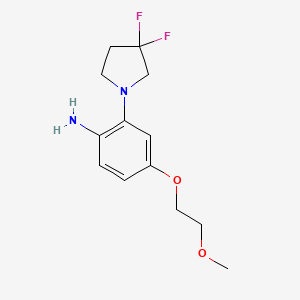
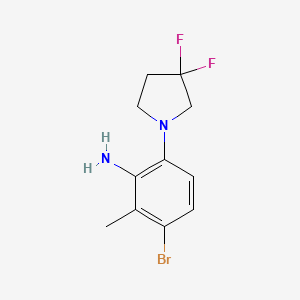
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
